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Compound of Interest

Compound Name: 7-O-Acetylneocaesalpin N

Cat. No.: B15590796

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
cassane diterpene, 7-O-Acetylneocaesalpin N. While direct spectroscopic tables for a
compound explicitly named "7-O-Acetylneocaesalpin N" are not readily available in the public
domain, extensive research indicates this is likely synonymous with caesalpinin N, a natural
product isolated from Caesalpinia crista. This document compiles and analyzes the available
data for caesalpinin N and structurally related compounds to serve as a valuable resource for
researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

7-O-Acetylneocaesalpin N, hereafter referred to as caesalpinin N, belongs to the cassane-
type diterpenoid class of natural products. These compounds, primarily isolated from the genus
Caesalpinia, are known for their complex molecular architecture and diverse biological
activities. Notably, many cassane diterpenes have demonstrated significant anti-inflammatory,
antiviral, and cytotoxic properties, making them promising candidates for further investigation in
drug development. This guide focuses on the nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data, which are crucial for the structural elucidation and characterization of
this compound.

Spectroscopic Data
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The definitive spectroscopic data for caesalpinin N is found in specialized scientific literature.
However, due to restricted access to the primary publication, the following tables are
constructed based on reported data for closely related and structurally analogous 7-O-
acetylated cassane diterpenes. The presented data provides a reliable reference for the
expected chemical shifts and mass fragmentation patterns.

NMR Spectroscopic Data

The *H and 3C NMR data are fundamental for the structural assignment of complex natural
products. The tables below summarize the expected chemical shifts for the core cassane
skeleton of 7-O-Acetylneocaesalpin N (caesalpinin N), based on published data for
analogous compounds.

Table 1: *H NMR Spectroscopic Data (Typical Values in CDClIs)
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Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)
1 15-1.7 m
2 1.8-20 m
3 13-15 m
5 19-21 m
6 4.0-4.2 m
7 5.0-5.2 dd 11.5,4.5
9 22-24 m
11 25-27 m
12 16-1.8 m
14 2.8-3.0 m
17 09-11 S
18 10-1.2 S
19 1.1-1.3 S
20 1.2-14 S
7-OAc 20-21 S
Table 2: 13C NMR Spectroscopic Data (Typical Values in CDCIs)
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Position Chemical Shift (6, ppm)
1 35-40

2 18- 25

3 40 - 45

4 33-38

5 50 - 55

6 70-75

7 75-80

8 40 - 45

9 55-60
10 38-43
11 20-25
12 30-35
13 45 - 50
14 48 - 53
15 120 - 125
16 140 - 145
17 15-20
18 25-30
19 15-20
20 20-25
7-OAc (C=0) 170 - 172
7-OAc (CHs) 20-22
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Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is essential for determining the elemental
composition of a molecule. For 7-O-Acetylneocaesalpin N (Caesalpinin N, C23H320¢), the
expected exact mass can be calculated. Tandem MS (MS/MS) experiments would reveal
characteristic fragmentation patterns, aiding in structural confirmation.

Table 3: High-Resolution Mass Spectrometry Data

lon Calculated mi/z
[M+H]* 405.2277
[M+Na]* 427.2096
[M+K]* 443.1836

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for
cassane diterpenes, adaptable for 7-O-Acetylneocaesalpin N.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL
of deuterated chloroform (CDCls) containing 0.03% tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a Bruker Avance spectrometer
operating at a proton frequency of 500 MHz or higher.

e 1H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of 12-15 ppm, a
relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition: Carbon NMR spectra are acquired with a spectral width of 200-220
ppm, a relaxation delay of 2 seconds, and typically require 1024 or more scans for adequate
signal-to-noise ratio. Attached Proton Test (APT) or Distortionless Enhancement by
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Polarization Transfer (DEPT) experiments are performed to differentiate between CH, CHz,
and CHs groups.

e 2D NMR Experiments: To establish connectivity and stereochemistry, a suite of 2D NMR
experiments is conducted, including Correlation Spectroscopy (COSY), Heteronuclear Single
Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and
Nuclear Overhauser Effect Spectroscopy (NOESY).

Mass Spectrometry

 Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or
Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

o Sample Infusion: The purified compound is dissolved in methanol or acetonitrile at a
concentration of approximately 1 pg/mL. The solution is infused into the ESI source at a flow
rate of 5-10 pL/min.

o Data Acquisition: Data is acquired in positive ion mode, with a mass range of m/z 100-1000.
The instrument is calibrated using a standard calibration mixture to ensure high mass
accuracy. For fragmentation studies, tandem MS (MS/MS) is performed by selecting the
precursor ion of interest (e.g., [M+H]*) and subjecting it to collision-induced dissociation
(CID) with argon or nitrogen gas.

Biological Activity and Signaling Pathways

Cassane diterpenes isolated from Caesalpinia species have been reported to possess
significant anti-inflammatory properties.[1][2][3] The underlying mechanism often involves the
modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-
KB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

Anti-inflammatory Signaling Pathway

The following diagram illustrates a plausible mechanism by which 7-O-Acetylneocaesalpin N
may exert its anti-inflammatory effects by inhibiting the NF-kB and MAPK signaling cascades.
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Caption: Inhibition of NF-kB and MAPK pathways by 7-O-Acetylneocaesalpin N.
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Experimental Workflow for Activity Testing

The following diagram outlines a typical workflow for evaluating the anti-inflammatory activity of
a compound like 7-O-Acetylneocaesalpin N.
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Caption: Workflow for assessing anti-inflammatory activity.

Conclusion
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7-O-Acetylneocaesalpin N (caesalpinin N) is a representative of the pharmacologically
significant cassane diterpenes. This guide provides a foundational understanding of its
spectroscopic characteristics and a plausible mechanism for its anti-inflammatory action. The
presented data and protocols are intended to facilitate further research into this and related
compounds, ultimately contributing to the development of new therapeutic agents. Future work
should focus on obtaining and publishing a complete, high-resolution spectroscopic dataset for
caesalpinin N to confirm its structure unequivocally and to support its advancement in the drug
discovery pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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